Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate
Description
Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate is a carbamate derivative featuring a tert-butyl protecting group, a reactive chlorosulfonyl (-SO₂Cl) moiety, and a fluorine substituent on the aromatic ring. Its molecular formula is C₁₁H₁₃ClFNO₄S, with a molecular weight of 325.74 g/mol. The tert-butyl carbamate group serves as a protective moiety for amines, while the chlorosulfonyl group enables nucleophilic substitution reactions, making the compound a versatile intermediate in pharmaceutical and organic synthesis .
The chlorosulfonyl group’s electrophilicity allows for facile formation of sulfonamides, sulfonic acids, or sulfonate esters, which are critical in drug development (e.g., protease inhibitors or kinase-targeting agents) .
Properties
Molecular Formula |
C11H13ClFNO4S |
|---|---|
Molecular Weight |
309.74 g/mol |
IUPAC Name |
tert-butyl N-(4-chlorosulfonyl-3-fluorophenyl)carbamate |
InChI |
InChI=1S/C11H13ClFNO4S/c1-11(2,3)18-10(15)14-7-4-5-9(8(13)6-7)19(12,16)17/h4-6H,1-3H3,(H,14,15) |
InChI Key |
RGKVSPAQKUHDHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally involves two key stages:
- Introduction of the chlorosulfonyl group onto a fluorophenyl precursor.
- Formation of the carbamate by reaction of the corresponding aniline derivative with tert-butyl chloroformate.
This approach is consistent with the preparation of related carbamate derivatives where an amine is carbamoylated using tert-butyl chloroformate in the presence of a base.
Stepwise Preparation
This synthetic route is summarized as:
$$
\text{3-fluoro-4-aminophenyl} \xrightarrow[\text{ClSO}_3\text{H}]{\text{sulfonylation}} \text{3-fluoro-4-(chlorosulfonyl)aniline} \xrightarrow[\text{tert-butyl chloroformate}]{\text{base}} \text{this compound}
$$
Detailed Reaction Conditions and Purification
Sulfonylation: The 3-fluoroaniline is treated with chlorosulfonic acid at temperatures typically below 50 °C to avoid overreaction. After completion, the reaction mixture is quenched carefully, and the chlorosulfonyl intermediate is isolated, often by extraction and drying.
Carbamate Formation: The chlorosulfonyl aniline intermediate is dissolved in anhydrous dichloromethane or chloroform. Triethylamine or another organic base is added to scavenge the HCl formed. Then tert-butyl chloroformate is added dropwise at 0–5 °C to control the reaction rate. The reaction is stirred until completion (monitored by TLC or HPLC). The product is purified by recrystallization or column chromatography to obtain the pure carbamate.
Alternative and Related Synthetic Routes
In related fluorinated sulfonyl carbamate syntheses, the sulfonyl chloride intermediate can be prepared from fluorobenzoic acids via chlorosulfonic acid treatment, followed by amide formation and carbamate protection steps.
Industrial scale synthesis may involve continuous flow reactors with precise temperature and stoichiometry control to optimize yield and purity.
Sodium hydride-mediated sulfonylation followed by carbamate formation has been reported for related pyrrole carbamates, indicating a possible route for similar compounds under inert atmosphere and anhydrous conditions.
Analytical Data and Research Findings
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Sulfonylation of fluorophenyl amine | Chlorosulfonic acid | 0–50 °C, controlled addition | Forms 4-(chlorosulfonyl)-3-fluoroaniline intermediate |
| Carbamate formation | tert-Butyl chloroformate, base (triethylamine) | 0–5 °C, anhydrous solvent (DCM or chloroform) | Forms tert-butyl carbamate derivative; mild conditions prevent side reactions |
| Purification | Recrystallization or chromatography | Ambient or low temperature | Ensures high purity suitable for pharmaceutical intermediates |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chlorosulfonyl Group
The chlorosulfonyl (-SO₂Cl) moiety undergoes nucleophilic substitution reactions with amines, alcohols, or thiols. For example:
-
Amine substitution : Reacts with primary or secondary amines to form sulfonamides.
-
Alcohol substitution : Forms sulfonate esters in the presence of alcohols under basic conditions.
While direct experimental data on this compound is limited, analogous chlorosulfonylphenyl carbamates exhibit predictable reactivity. For instance, substituting the chlorine atom with nucleophiles like ammonia or methanol typically proceeds at room temperature in polar aprotic solvents (e.g., THF, DMF) .
Carbamate Deprotection and Urea Formation
The tert-butyl carbamate (Boc) group is susceptible to deprotection under acidic or basic conditions. Notably, tetrabutylammonium fluoride (TBAF) induces chemoselective cleavage, producing either free amines or ureas depending on reaction parameters (Table 1) .
Table 1: TBAF-Mediated Deprotection Outcomes
| Solvent | TBAF (equiv) | Major Product(s) | Yield/Selectivity |
|---|---|---|---|
| THF | 1.2 | Amine + Symmetrical Urea | 42% amine, 58% urea |
| MeCN | 1.2 | Symmetrical Urea | 100% urea |
| DMSO | 1.2 | Polyurea Complex | Undetermined |
-
Solvent polarity : Non-polar solvents (THF) favor amine formation, while polar solvents (MeCN) drive urea synthesis.
-
Stoichiometry : Excess TBAF accelerates urea formation due to intermediate isocyanate trapping.
Hydrolysis Reactions
The carbamate group hydrolyzes under acidic or basic conditions:
-
Acidic hydrolysis (HCl, H₂SO₄): Yields 4-(chlorosulfonyl)-3-fluoroaniline and tert-butanol.
-
Basic hydrolysis (NaOH, K₂CO₃): Generates sodium sulfonate derivatives.
Hydrolysis kinetics depend on pH and temperature, with complete decomposition reported in aqueous NaOH at 60°C .
Thermal Stability and Side Reactions
At elevated temperatures (>100°C), the compound undergoes:
Scientific Research Applications
Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly useful in the development of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate with structurally analogous carbamate derivatives, focusing on substituents, reactivity, and applications.
Structural and Functional Group Analysis
Stability and Handling
- The chlorosulfonyl group in the target compound requires anhydrous storage to prevent hydrolysis, unlike bromomethyl or trifluoromethyl analogs .
- Aliphatic chlorosulfonyl derivatives are prone to racemization under basic conditions, limiting their use in stereospecific syntheses.
Research Findings and Case Studies
- Suzuki Coupling Applications : and highlight the use of tert-butyl carbamates in palladium-catalyzed cross-couplings, though the target compound’s chlorosulfonyl group may require modified conditions to avoid side reactions .
Biological Activity
Tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate is an organic compound with the molecular formula C11H14ClNO4S. This compound has garnered attention in medicinal chemistry and biological research due to its potential biological activities, particularly its ability to modify biomolecules and interact with various enzymatic pathways.
- Molecular Formula : C11H14ClNO4S
- Molecular Weight : 291.75 g/mol
- Appearance : Solid powder, typically colorless or pale yellow, with a pungent odor.
- CAS Number : 269747-25-3
The compound features a unique combination of chlorosulfonyl and fluorophenyl groups, enhancing its reactivity and potential applications in organic synthesis compared to similar compounds.
Enzyme Interaction
This compound has been studied for its interactions with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. Research indicates that this compound may act as an enzyme inhibitor, affecting the metabolic pathways of drugs and other compounds within biological systems.
Cellular Pathway Modulation
The compound's ability to influence biochemical pathways suggests potential roles in cellular signaling and gene expression modulation. Studies have shown that it may interact with cellular receptors, leading to alterations in cellular responses and activities. This modulation can have implications for drug development, particularly in targeting specific diseases where such pathways are disrupted.
Case Studies
-
Enzyme Inhibition Studies :
- A study investigating the effects of this compound on cytochrome P450 activity demonstrated significant inhibition. The results indicated a dose-dependent response, suggesting its utility as a lead compound for further development in drug metabolism research.
-
Cellular Assays :
- In vitro assays using human liver microsomes revealed that the compound significantly altered the metabolism of specific substrates, indicating its potential as a tool for studying drug interactions and metabolic pathways.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl N-[4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate | C15H21FN2O2 | Contains a pyrrolidine ring, used in neurological disorder research. |
| Tert-butyl (4-(chlorosulfonyl)phenyl)carbamate | C11H14ClNO4S | Lacks the fluorine substitution but retains similar functional groups. |
| N-Boc-4-aminobenzenesulfonyl chloride | C10H12ClNO2S | A derivative used for similar synthetic pathways but without the fluorine atom. |
The distinct structure of this compound allows it to participate in specific reactions that may not be available to its analogs, enhancing its potential applications in drug design and development.
Q & A
Q. What are the key synthetic routes for tert-butyl (4-(chlorosulfonyl)-3-fluorophenyl)carbamate, and how do reaction conditions influence yield?
The compound is typically synthesized via sequential functionalization of a phenyl ring. For example, tert-butyl carbamate derivatives are often prepared by introducing the carbamate group via Boc protection under anhydrous conditions, followed by sulfonation and halogenation steps . Key factors include:
- Temperature control : Low temperatures (-78°C) during Boc protection minimize side reactions .
- Catalysts : Palladium (e.g., Pd(PPh₃)₂Cl₂) and copper (e.g., CuI) catalysts are critical for coupling reactions involving halogenated intermediates .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is commonly used to isolate intermediates .
Q. What are the recommended handling and storage protocols for this compound?
- Storage : Keep in tightly sealed containers at room temperature, away from direct sunlight and moisture .
- Incompatibilities : Avoid strong acids/bases and oxidizing agents, as they may degrade the carbamate or chlorosulfonyl groups .
- Safety : Use fume hoods, wear nitrile gloves, and employ respiratory protection if handling powders to avoid inhalation .
Q. How can researchers assess the stability of this compound under varying pH conditions?
Stability studies should include:
- pH titration : Monitor degradation via HPLC or NMR in buffered solutions (pH 1–14) at 25°C and 40°C.
- Kinetic analysis : Calculate half-life () under acidic/alkaline conditions to identify decomposition pathways .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR or MS) for this compound be resolved during characterization?
Contradictions may arise from tautomerism or residual solvents. Methodological approaches include:
Q. What strategies minimize side reactions during the introduction of the chlorosulfonyl group?
The chlorosulfonyl group is highly reactive. Mitigation strategies include:
- Controlled sulfonation : Use SO₂Cl₂ in anhydrous DCM at 0°C to avoid over-sulfonation .
- Protecting groups : Temporarily block reactive sites (e.g., amines) with Boc or Fmoc groups before sulfonation .
- Workup optimization : Quench excess sulfonating agents with ice-cold sodium bicarbonate to prevent hydrolysis .
Q. What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?
- DFT calculations : Model transition states to identify favorable attack sites (e.g., para vs. meta positions relative to the fluorophenyl group) .
- Hammett analysis : Correlate substituent effects () with experimental reaction rates to predict regioselectivity .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported synthetic yields for intermediates?
Variations in yields (e.g., 60–85% for Boc protection ) may arise from:
- Purity of starting materials : Use HPLC-grade reagents to minimize impurities.
- Catalyst activity : Pre-activate Pd catalysts with reducing agents (e.g., DIBAL-H) to enhance coupling efficiency .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
